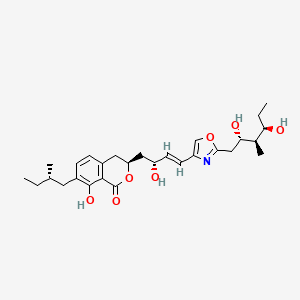
PfKRS1-IN-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PfKRS1-IN-5 is a selective inhibitor of both Plasmodium and Cryptosporidium lysyl-tRNA synthetase which clears parasites from mouse models of malaria and cryptosporidiosis infection.
Wissenschaftliche Forschungsanwendungen
Genetic Programming with Prior Formula Knowledge
The application of genetic programming in conjunction with Prior Formula Knowledge (PFK-GP) offers a method for inferring mathematical expressions in various scientific fields. This approach, integrating Deep Belief Networks (DBNs), allows for the identification of candidate formulas consistent with experimental data features. Such a method can significantly enhance the efficiency of discovering mathematical models across different scientific domains, as exemplified in the work of Lu, Ren, and Wang (2015) (Lu, Ren, & Wang, 2015).
Novel Isoforms in Human and Mouse Genes
Research by Yamada, Nakajima, and Kuehn (2004) has revealed novel transcriptional isoforms of the human and mouse genes encoding muscle-type phosphofructokinase-1 (PFK-M), termed TE-PFK-M. These isoforms, found in the testis and mid-gestation embryo, exhibit a complex 5'UTR structure, suggesting a sophisticated level of gene expression control (Yamada, Nakajima, & Kuehn, 2004).
Mutations in Phosphofructokinase-M Gene
Sherman et al. (1994) studied common mutations in the phosphofructokinase-M gene among Ashkenazi Jews, with implications for understanding genetic diseases and population genetics. Their findings provide insights into genetic predispositions and potential diagnostic approaches (Sherman et al., 1994).
Hypoxia-Responsive Internal Ribosome Entry Site in PFK1
Ismail and Hussain (2017) investigated the upregulation of phosphofructokinase1 (PFK1) protein during hypoxia, identifying a hypoxia-responsive internal ribosome entry site (IRES) element in its 5' untranslated region. This study contributes to understanding cellular responses to hypoxic conditions, particularly in astrocytes (Ismail & Hussain, 2017).
Cotranslational Biogenesis of NF-κB p50
The research by Lin, Demartino, and Greene (1998) explores the unique cotranslational processing of NF-κB p50, involving the 26S proteasome. This study reveals novel insights into gene regulation and protein biogenesis, which are crucial for understanding cellular processes (Lin, Demartino, & Greene, 1998).
Structural Analysis of Human Phosphofructokinase-1
Webb et al. (2015) presented the first structures of mammalian PFK1 tetramer, offering a molecular understanding of its role in metabolic reprogramming in diseases, including cancer. This study is pivotal for comprehending the structural and functional aspects of PFK1 in human health and disease (Webb et al., 2015).
Eigenschaften
Produktname |
PfKRS1-IN-5 |
|---|---|
Molekularformel |
C17H16F3NO4 |
Molekulargewicht |
355.31 |
IUPAC-Name |
N-((4,4-Difluoro-1-hydroxycyclohexyl)methyl)-6-fluoro-4-oxo-4H-chromene-2-carboxamide |
InChI |
InChI=1S/C17H16F3NO4/c18-10-1-2-13-11(7-10)12(22)8-14(25-13)15(23)21-9-16(24)3-5-17(19,20)6-4-16/h1-2,7-8,24H,3-6,9H2,(H,21,23) |
InChI-Schlüssel |
PJBRCGHQNUWERQ-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC(C2=C(O1)C=CC(F)=C2)=O)NCC3(O)CCC(F)(F)CC3 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
PfKRS1-IN 5; PfKRS1 IN-5; PfKRS1-IN-5 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



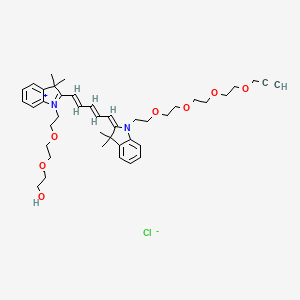
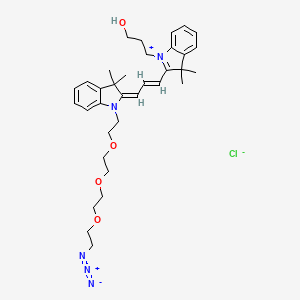
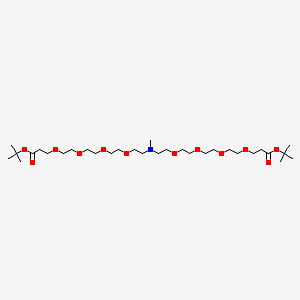
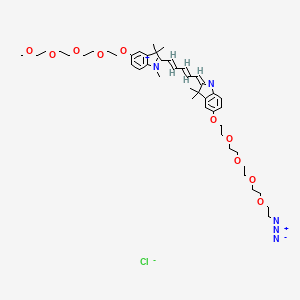
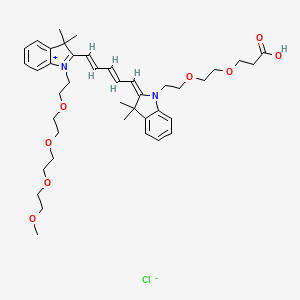
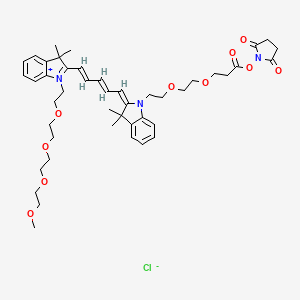
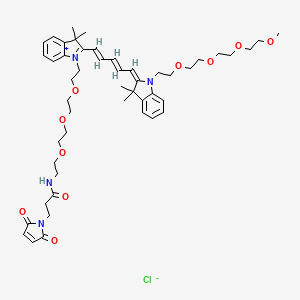
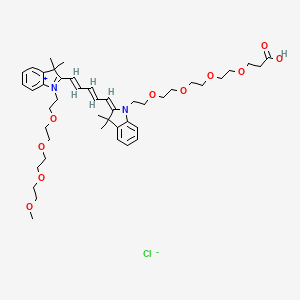
![3-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[3-[2-[2-[2-(3-hydroxybut-3-enoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-3-ium-2-yl]penta-2,4-dienylidene]-1,3-benzothiazol-3-yl]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B1193361.png)
